2-Methylbenzene-1,3,5-triamine trihydrochloride
Overview
Description
2-Methylbenzene-1,3,5-triamine trihydrochloride is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. It is a derivative of benzene and has the molecular formula C7H14Cl3N3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzene-1,3,5-triamine trihydrochloride typically involves the nitration of 2-methylbenzene, followed by reduction to form the triamine. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro compound. The subsequent reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro groups to amine groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides or alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully reduced amine derivatives.
Substitution: Amide or alkylamine derivatives.
Scientific Research Applications
2-Methylbenzene-1,3,5-triamine trihydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1,3,5-triamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triamine trihydrochloride: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzene-1,4-diamine: Contains two amine groups instead of three.
2-Methylbenzene-1,3-diamine: Contains two amine groups instead of three.
Uniqueness
2-Methylbenzene-1,3,5-triamine trihydrochloride is unique due to the presence of three amine groups and a methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylbenzene-1,3,5-triamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.3ClH/c1-4-6(9)2-5(8)3-7(4)10;;;/h2-3H,8-10H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCYGFJWHTQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033932 | |
Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-87-7 | |
Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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